N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)indolizine-2-carboxamide

Stereochemistry Conformational Analysis Medicinal Chemistry

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)indolizine-2-carboxamide (CAS 2034444-86-3) is a synthetic small molecule characterized by a stereospecific (1r,4r)-cyclohexyl linker bridging a pyrimidin-2-yloxy moiety and an indolizine-2-carboxamide core. This compound is commercially available through screening library suppliers such as Life Chemicals (Product F6485-0316) and is cataloged with a molecular formula of C19H20N4O2 and a molecular weight of 336.39 g/mol.

Molecular Formula C19H20N4O2
Molecular Weight 336.395
CAS No. 2034444-86-3
Cat. No. B2896133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)indolizine-2-carboxamide
CAS2034444-86-3
Molecular FormulaC19H20N4O2
Molecular Weight336.395
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=CN3C=CC=CC3=C2)OC4=NC=CC=N4
InChIInChI=1S/C19H20N4O2/c24-18(14-12-16-4-1-2-11-23(16)13-14)22-15-5-7-17(8-6-15)25-19-20-9-3-10-21-19/h1-4,9-13,15,17H,5-8H2,(H,22,24)
InChIKeyXMHRLCOFHVFUFV-JCNLHEQBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)indolizine-2-carboxamide (CAS 2034444-86-3): Procurement-Focused Compound Profile for Medicinal Chemistry & Drug Discovery


N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)indolizine-2-carboxamide (CAS 2034444-86-3) is a synthetic small molecule characterized by a stereospecific (1r,4r)-cyclohexyl linker bridging a pyrimidin-2-yloxy moiety and an indolizine-2-carboxamide core [1]. This compound is commercially available through screening library suppliers such as Life Chemicals (Product F6485-0316) and is cataloged with a molecular formula of C19H20N4O2 and a molecular weight of 336.39 g/mol [2]. Rigorous head-to-head quantitative biological comparisons for this compound remain absent from the open scientific literature.

Why Substituting N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)indolizine-2-carboxamide (CAS 2034444-86-3) with In-Class Analogs Risks Invalidating Your Structure-Activity Campaign


The (1r,4r)-stereospecificity of the cyclohexyl linker is a critical determinant of three-dimensional pharmacophore presentation, directly influencing target-binding geometry in ways that non-stereospecific or regioisomeric (e.g., cis/trans mixture or 1s,4s) analogs cannot reliably reproduce [1]. Furthermore, the pyrimidin-2-yloxy group provides a specific hydrogen-bond-acceptor and donor pattern distinct from analogous heteroaryl-oxy substituents—such as the (3-cyanopyrazin-2-yl)oxy variant—which alters electronic distribution, lipophilicity, and consequently, both biochemical potency and selectivity profiles . Generic substitution without stereochemical and heteroaryl equivalence thus introduces uncontrolled variables into any structure-activity relationship (SAR) study, procurement protocol, or screening cascade.

Head-to-Head Differentiation Evidence for N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)indolizine-2-carboxamide (CAS 2034444-86-3) vs. Closest Analogs


Stereochemical Integrity: (1r,4r)-Cyclohexyl Linker vs. Racemic or Unspecified Stereoisomers in Indolizine-2-Carboxamide Screening Libraries

The target compound is defined by an unambiguous (1r,4r) trans-diaxial cyclohexyl linker configuration (InChI Key: XMHRLCOFHVFUFV-JCNLHEQBSA-N), whereas many screening library indolizine-2-carboxamides are supplied as racemic mixtures or with unspecified stereochemistry [1]. This stereospecificity enforces a predictable, extended molecular geometry that reduces entropic penalties upon target binding compared to conformationally averaged racemic mixtures. Although no direct biochemical IC50 comparison is published for this exact compound versus its racemate, class-level inference across multiple target classes (kinases, proteases) demonstrates that constraining a flexible linker to a single, defined stereoisomer can improve binding affinity by 5- to 100-fold when the binding pocket exhibits shape complementarity for that specific isomer .

Stereochemistry Conformational Analysis Medicinal Chemistry

Computed Drug-Likeness Profile: Pyrimidin-2-yloxy Analog vs. Cyanopyrazin-2-yloxy Analog and Oral Bioavailability Benchmarks

The target compound exhibits computed XLogP3 of 3.4 and a topological polar surface area (TPSA) of 68.5 Ų [1]. In contrast, the structurally closest analog, N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)indolizine-2-carboxamide, is expected to deviate in lipophilicity due to the electron-withdrawing cyano substituent on the pyrazine ring, which would increase XLogP by approximately +0.5 to +0.8 log units based on fragment additivity models, potentially pushing it beyond the optimal oral bioavailability range . The target compound's XLogP3 of 3.4 positions it within the optimal range (1–4) for oral absorption per Lipinski guidelines, whereas the cyanopyrazinyl analog may approach or exceed the upper limit [1].

Drug-likeness ADME Lipinski Physicochemical Properties

Hydrogen-Bond Pharmacophore: Pyrimidin-2-yloxy Donor/Acceptor Pattern vs. Pinene-Derived or Simple Alkoxy Linkers

The pyrimidin-2-yloxy substituent presents a distinct hydrogen-bond-acceptor (HBA) pharmacophore: the two pyrimidine ring nitrogens and the ether oxygen are available for H-bond interactions, while the indolizine-2-carboxamide NH serves as a hydrogen-bond donor (HBD) [1]. This yields a total HBA count of 4 and HBD count of 1, a balanced ratio that facilitates directional intermolecular interactions with protein targets [1]. In contrast, indolizine-2-carboxamides bearing simple cyclohexyl or cyclobutyl substituents (e.g., N-(2-hydroxycyclobutyl)indolizine-2-carboxamide) lack the additional heteroaryl HBA moieties, reducing their capacity for specific, geometry-dependent target engagement [2]. The presence of the pyrimidine ring also confers π-π stacking potential absent in fully saturated analogs.

Hydrogen Bonding Pharmacophore Molecular Recognition

Limitation Statement: Absence of Direct Head-to-Head Biological Activity Comparisons

A systematic search of PubMed, Google Patents, PubChem, ChEMBL, BindingDB, and major vendor technical datasheets (December 2024–May 2026) yielded no peer-reviewed publication, patent exemplification, or public biochemical dataset reporting quantitative IC50, Ki, Kd, EC50, or target engagement data for N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)indolizine-2-carboxamide (CAS 2034444-86-3) in direct comparison with any named analog [1]. All differential claims above are therefore classified as Class-Level Inference or Supporting Evidence derived from structural analysis and computed properties, not from head-to-head experimental determination. Prospective buyers should commission confirmatory biochemical and cellular assays against their specific target(s) of interest, ideally benchmarking the compound against at least one (1r,4r)-cyclohexyl analog bearing a different heteroaryl-oxy group (e.g., 3-cyanopyrazin-2-yloxy) to verify the incremental value of the pyrimidine substituent.

Data Gap Procurement Caveat Experimental Validation

Highest-Confidence Deployment Scenarios for N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)indolizine-2-carboxamide (CAS 2034444-86-3) Based on Current Evidence


Focused Kinase- or Protease-Inhibitor Screening Library Augmentation Requiring Defined Stereochemistry

The compound's (1r,4r)-stereospecific cyclohexyl linker and balanced HBA/HBD pharmacophore make it suitable for augmenting focused compound libraries targeting kinases or proteases where conformational constraint and directional H-bonding are established SAR determinants. Procurement is recommended when screening cascades require stereochemically defined compounds to avoid racemate-induced false negatives [1].

Computational Docking and Pharmacophore Modeling Campaigns Utilizing a Drug-Like Indolizine Scaffold

With computed XLogP3 of 3.4, TPSA of 68.5 Ų, and molecular weight of 336.39 g/mol, the compound resides within favorable drug-like chemical space [1]. It is well-suited for virtual screening and pharmacophore modeling initiatives where a pyrimidine-containing, hydrogen-bond-capable scaffold is desired for docking against protein targets with complementary binding-site features.

SAR Expansion Around the Heteroaryl-Oxy Position of (1r,4r)-Cyclohexyl Indolizine-2-Carboxamides

As a representative of the pyrimidin-2-yloxy sub-series, this compound provides a defined starting point for systematic SAR exploration of heteroaryl-oxy substituent effects on target affinity, selectivity, and ADME properties. Procurement for analog-by-catalog or parallel synthesis campaigns enables direct comparison with the 3-cyanopyrazin-2-yloxy and other heteroaryl-oxy analogs .

Target ID or Chemical Probe Development in Early-Stage Academic Drug Discovery

Given the current absence of published target engagement data, the compound is positioned for use in phenotypic screening or target deconvolution studies where its structural novelty and commercial availability enable rapid follow-up. Procurement is recommended alongside a matched negative control (e.g., the (1s,4s) stereoisomer or a des-pyrimidine analog) to confirm target-specific effects [1].

Quote Request

Request a Quote for N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)indolizine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.